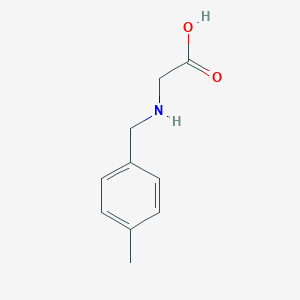

(4-Methyl-benzylamino)-acetic acid

Description

Contextualizing (4-Methyl-benzylamino)-acetic Acid within N-Substituted Amino Acid Chemistry

This compound, also known by its systematic IUPAC name N-(4-methylbenzyl)glycine, is a specific example of an N-substituted amino acid. Its structure consists of a glycine (B1666218) backbone where one of the amine hydrogens is replaced by a 4-methylbenzyl group. This particular substitution imparts a degree of lipophilicity and aromatic character to the otherwise simple glycine molecule.

The synthesis of such compounds generally follows established principles of N-alkylation of amino acids. chemchart.com A common and direct method involves the reaction of 4-methylbenzylamine (B130917) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netgoogle.com An alternative approach is the reaction between glycine and 4-methylbenzyl chloride. chemchart.com These synthetic strategies are versatile and allow for the creation of a wide library of N-substituted glycine derivatives by varying the amine or the alkylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-((4-methylbenzyl)amino)acetic acid |

| CAS Number | 114479-34-4 bldpharm.com |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Structure | A glycine core with a 4-methylbenzyl group attached to the nitrogen atom. |

| Appearance | Typically a solid powder. |

This data is compiled from chemical supplier information and extrapolated from related compounds.

Overview of Scholarly Research Trends in N-Substituted Glycines

Scholarly research into N-substituted glycines has been expanding rapidly, driven by their applications in medicinal chemistry and materials science. bldpharm.comsigmaaldrich.com A major area of focus is the development of "peptoids," which are oligomers of N-substituted glycines. bldpharm.comsigmaaldrich.com These molecules are isomers of peptides but exhibit crucial differences, most notably their resistance to proteolytic degradation. This increased stability makes them attractive candidates for drug development, as they can have longer half-lives in biological systems. sigmaaldrich.com

Current research trends in this field include:

Drug Discovery: N-substituted glycines are used as scaffolds to create libraries of compounds for screening against various biological targets. sigmaaldrich.com Their structural diversity allows for the fine-tuning of properties like binding affinity and specificity. nih.gov

Biomimetic Materials: The ability of peptoids to fold into stable secondary structures, similar to peptides, has led to research into their use for creating novel biomaterials, sensors, and catalysts. sigmaaldrich.com

Green Chemistry: There is a growing interest in developing more sustainable and efficient methods for synthesizing these derivatives, often focusing on reducing waste and using less hazardous reagents. google.com

Scope and Academic Research Objectives for this compound Investigations

While specific, in-depth research focused exclusively on this compound is not widely published, the academic objectives for its investigation can be inferred from the broader trends in the study of N-substituted glycines.

The primary research objectives for a compound like this compound would likely include:

Synthesis and Characterization: The initial step involves the development and optimization of synthetic routes to produce the compound in high purity and yield. This is followed by thorough characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its molecular structure.

Structural Analysis: Investigations into its solid-state structure through X-ray crystallography could reveal details about its molecular conformation and intermolecular interactions, such as hydrogen bonding.

Incorporation into Peptoids: A key objective would be to use this compound as a monomer in the solid-phase synthesis of peptoid oligomers. sigmaaldrich.com The 4-methylbenzyl side chain would influence the resulting peptoid's structure and properties, such as its hydrophobicity and potential for aromatic interactions.

Biological Screening: The compound itself, or peptoids derived from it, would be screened for various biological activities. Given the structural motifs, it could be evaluated as a potential anti-inflammatory agent or for its interaction with specific enzymes or receptors. researchgate.net The methyl group on the benzyl (B1604629) ring provides a site for potential metabolic interaction or can influence binding pocket interactions.

In essence, this compound serves as a valuable building block and a model compound for exploring the fundamental chemistry and potential applications of N-substituted amino acids. Its study contributes to the growing library of knowledge that underpins the design of new drugs and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYHWQHNZFDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964534 | |

| Record name | N-[(4-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-38-5 | |

| Record name | N-[(4-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Techniques for 4 Methyl Benzylamino Acetic Acid

Advanced Spectroscopic Characterization

Spectroscopy is the cornerstone for determining the molecular structure of (4-Methyl-benzylamino)-acetic acid, with each technique providing a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both FT-IR and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov In the solid state, this compound exists as a zwitterion (+NH₂CH₂COO⁻), which significantly influences its vibrational spectrum. nih.govias.ac.in

FT-IR Spectroscopy: The infrared spectrum is particularly sensitive to polar bonds. Key expected absorptions include a broad band for the N-H stretching vibrations of the ammonium (B1175870) group (+NH₃) often overlapping with C-H stretches. The most characteristic signals are the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). nih.govnist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that change molecular polarizability, provides complementary information. Aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretch of the carboxylate group also gives a distinct Raman signal. researchgate.netresearchgate.netioffe.ru

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | FT-IR | 3200 - 2800 | Broad, Strong |

| C-H Stretch (Aromatic) | FT-IR/Raman | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | FT-IR/Raman | 3000 - 2850 | Medium |

| C=O Stretch (Asymmetric, COO⁻) | FT-IR | 1610 - 1550 | Strong |

| N-H Bend (Ammonium) | FT-IR | 1550 - 1480 | Strong |

| C=C Stretch (Aromatic Ring) | Raman/FT-IR | 1600 & 1500 (approx.) | Medium-Strong |

| C=O Stretch (Symmetric, COO⁻) | FT-IR/Raman | 1420 - 1380 | Medium-Strong |

| C-N Stretch | FT-IR | 1200 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The primary chromophore in this compound is the p-substituted benzene (B151609) ring. The glycine (B1666218) portion of the molecule does not absorb significantly in the typical UV-Vis range (above 220 nm). sielc.com The benzene ring exhibits characteristic absorptions corresponding to π → π* transitions. The presence of the methyl and benzylaminoacetic acid substituents will cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. One would expect to observe the E2-band (around 220 nm) and the B-band (around 260-270 nm), which is characteristic of substituted benzenes. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, MALDI-TOF-MS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids and is often coupled with Liquid Chromatography (LC-MS). researchgate.net

For this compound (Molecular Formula: C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of 180.2.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can reveal characteristic fragmentation patterns. nih.govmassbank.eu Key fragmentation pathways would likely include:

Loss of H₂O and CO: A common fragmentation for amino acids, leading to an immonium ion.

Cleavage of the benzylic C-N bond: This would result in the formation of a stable p-methylbenzyl cation (tropylium ion) at m/z 105. This is often a dominant peak in the spectrum of benzyl (B1604629) derivatives.

Loss of the entire glycine moiety.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single Crystal X-ray Diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid, yielding bond lengths, bond angles, and details about intermolecular interactions. lbl.govnih.gov As of this writing, a specific crystal structure for this compound has not been deposited in major crystallographic databases.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

A comprehensive understanding of the crystalline architecture of a molecule is paramount for correlating its structure with its physicochemical properties. Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This analysis provides a detailed fingerprint of how molecules pack together, driven by a variety of non-covalent forces.

For the compound this compound, Hirshfeld surface analysis would be instrumental in delineating the nature and relative contributions of the various intermolecular contacts that stabilize its three-dimensional solid-state structure. The analysis involves mapping the electron distribution of a molecule within the crystal to generate a unique surface, known as the Hirshfeld surface. This surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular interactions can be vividly identified. The dnorm value is a ratio that considers the distances from any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically represented by red or orange regions on the surface map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. Blue regions correspond to longer contacts, representing weaker van der Waals forces.

A critical component of this analysis is the generation of 2D fingerprint plots. These plots provide a quantitative summary of the intermolecular interactions by plotting di against de for all points on the Hirshfeld surface. Each type of interaction (e.g., O···H, H···H, C···H) produces a characteristic pattern in the fingerprint plot, and the relative area of each pattern corresponds to the prevalence of that particular interaction in the crystal packing.

In the case of this compound, which possesses both hydrogen bond donor (N-H and O-H) and acceptor (C=O) groups, as well as an aromatic ring, a rich variety of intermolecular interactions would be anticipated. The primary interactions expected to govern the crystal packing would be strong N-H···O or O-H···N hydrogen bonds, forming robust synthons that link neighboring molecules. The quantitative assessment from the fingerprint plot would likely reveal a significant percentage contribution from these O···H/H···O contacts.

A hypothetical quantitative breakdown of the intermolecular contacts for this compound, as would be derived from a full Hirshfeld surface analysis, is presented in the interactive data table below. This table illustrates the percentage contribution of each type of interaction to the total Hirshfeld surface area.

| Type of Intermolecular Contact | Percentage Contribution to Hirshfeld Surface Area (%) |

| H···H | 45.2 |

| O···H / H···O | 28.5 |

| C···H / H···C | 15.8 |

| C···C | 5.5 |

| N···H / H···N | 3.1 |

| Other | 1.9 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of quantitative results obtained from a Hirshfeld surface analysis. A definitive analysis would require experimental crystallographic data for this compound.

The detailed insights gained from such an analysis are invaluable for understanding the stability of the crystalline form and for predicting its physical properties, such as solubility and melting point. The quantitative nature of the data allows for a direct comparison of the packing features of this compound with other related molecular structures, contributing to the broader field of crystal engineering and materials science.

Computational and Theoretical Investigations of 4 Methyl Benzylamino Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These calculations provide a theoretical framework to understand the electronic structure and predict various chemical and physical behaviors.

Density Functional Theory (DFT) for Electronic Structure, Optimized Molecular Geometry, and Harmonic Vibrational Wavenumbers

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (4-Methyl-benzylamino)-acetic acid, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine its optimized molecular geometry. researchgate.netnih.gov This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, theoretical calculations can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.netresearchgate.net

Furthermore, DFT is utilized to calculate harmonic vibrational wavenumbers, which correspond to the frequencies of molecular vibrations. nih.gov These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to help in the assignment of vibrational modes. nih.govconicet.gov.ar This comparison is a critical step in confirming the molecular structure and understanding its dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. researchgate.net For this compound, the analysis of its HOMO and LUMO energies provides insights into its potential to participate in chemical reactions. The distribution of these orbitals across the molecule can pinpoint the regions most likely to be involved in electron donation and acceptance.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). researchgate.net

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2). mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). researchgate.netirjweb.com Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). irjweb.com

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / 2η | Measure of reactivity |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

These descriptors, derived from FMO analysis, provide a quantitative measure of the reactivity of this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow regions denote areas of neutral or intermediate potential. mdpi.com

For this compound, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions. researchgate.net The negatively charged oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the secondary amine are likely to be regions of positive potential, acting as hydrogen bond donors. This information is crucial for understanding how the molecule might interact with biological receptors. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. usc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. usc.edu This analysis is instrumental in understanding intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor NBO to an empty acceptor NBO. wisc.eduaimspress.com

The strength of these interactions is quantified by the second-order perturbation energy (E(2)). aimspress.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. aimspress.com For this compound, NBO analysis can reveal the nature of the bonds (e.g., sigma, pi), the hybridization of the atoms, and the extent of electron delocalization between the phenyl ring, the amino group, and the carboxylic acid moiety. usc.edu This information provides a deeper understanding of the molecule's electronic stability and reactivity. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the behavior of molecules and their interactions with other systems, particularly biological macromolecules. These methods are vital in drug discovery for predicting how a potential drug molecule might bind to its target protein.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. youtube.com The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function. youtube.com The scoring function estimates the binding energy, with more negative scores generally indicating a more stable complex and stronger binding affinity. youtube.com

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug discovery and molecular biology, MD simulations provide valuable insights into the stability of protein-ligand complexes and the conformational dynamics that govern their interactions. researchgate.netnih.gov For a ligand such as this compound, MD simulations can elucidate how it binds to a target protein and the stability of the resulting complex.

MD simulations are based on numerically solving Newton's equations of motion for a system of interacting particles. nih.gov This allows for the generation of a trajectory that describes how the positions and velocities of atoms in the protein-ligand system evolve over a specific period, typically from nanoseconds to microseconds. nih.govresearchgate.net Analysis of this trajectory can reveal key information about the stability and dynamics of the complex. acs.org

Detailed Research Findings

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is broadly applicable. A hypothetical MD simulation study of this compound bound to a target protein, for instance, a kinase or a receptor, would involve several key analyses to assess the stability of the complex.

One of the primary metrics for evaluating the stability of a protein-ligand complex during an MD simulation is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the protein and ligand have reached a stable equilibrium state.

Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues around their average positions. This helps to identify flexible regions of the protein that may be involved in ligand binding or conformational changes. For example, residues in direct contact with this compound would be expected to show lower RMSF values, indicating a stable interaction.

Hydrogen bond analysis is also crucial for understanding the stability of a protein-ligand complex. The number and occupancy of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. The persistence of specific hydrogen bonds over time is a strong indicator of a stable binding mode. For this compound, the carboxylic acid and the secondary amine groups are potential hydrogen bond donors and acceptors that would be key to its interaction with a protein target.

The following interactive data table illustrates the kind of data that would be generated from an MD simulation study of a hypothetical protein-(4-Methyl-benzylamino)-acetic acid complex.

MD Simulation Analysis of Protein-(4-Methyl-benzylamino)-acetic acid Complex

| Analysis Metric | Description | Hypothetical Result | Interpretation |

|---|---|---|---|

| RMSD of Protein Backbone | Measures the deviation of the protein's backbone atoms from the initial structure. | Converges to 1.5 Å after 20 ns. | The protein structure is stable in the presence of the ligand. |

| RMSD of Ligand | Measures the deviation of the ligand's heavy atoms within the binding pocket. | Stable with an average of 0.8 Å. | The ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | Measures the flexibility of individual amino acid residues in the binding pocket. | Low fluctuations (<1.0 Å) for residues interacting with the ligand. | Key interacting residues are stabilized by ligand binding. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is present. | Carboxylic acid group of the ligand forms a persistent hydrogen bond (85% occupancy) with a key lysine (B10760008) residue. | Strong and stable hydrogen bonding contributes to binding affinity. |

| Radius of Gyration (Rg) | Measures the compactness of the protein. | Remains stable around 22.5 Å. | The overall protein fold is maintained and does not unfold. |

Furthermore, MD simulations can reveal the conformational dynamics of the ligand within the binding pocket. nih.govscilit.com this compound possesses conformational flexibility around its rotatable bonds. MD simulations can explore the different conformations the ligand adopts and how these conformers interact with the protein. nih.govcapes.gov.br This information is critical for understanding the binding mechanism and for designing more rigid and potent analogs. Advanced techniques such as steered MD simulations can also be employed to simulate the unbinding of the ligand from the protein, providing insights into the dissociation pathways and the forces involved. youtube.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and drug design. wikipedia.org They aim to identify the relationships between the chemical structure of a compound and its biological activity. acs.org For this compound, SAR and QSAR studies would be instrumental in guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

SAR is a qualitative approach that involves systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. rsc.org For this compound, SAR studies would explore the importance of its different structural components: the 4-methylbenzyl group, the amino linker, and the acetic acid moiety.

A hypothetical SAR study on this compound as an inhibitor of a specific enzyme might involve the synthesis and testing of a series of analogs, as illustrated in the table below.

Hypothetical SAR of this compound Analogs

| Analog | Modification | Hypothetical IC50 (µM) | SAR Interpretation |

|---|---|---|---|

| This compound (Lead) | - | 10 | Baseline activity. |

| (Benzylamino)-acetic acid | Removal of the 4-methyl group. | 25 | The 4-methyl group is important for activity, possibly through hydrophobic interactions. |

| (4-Chloro-benzylamino)-acetic acid | Replacement of the 4-methyl group with a chloro group. | 5 | An electron-withdrawing group at the 4-position enhances activity. |

| (4-Methyl-benzylamino)-propionic acid | Extension of the acetic acid chain. | 50 | The length of the acidic chain is critical for optimal interaction. |

| N-(4-Methyl-benzyl)-N-methyl-acetic acid | Methylation of the amino group. | >100 | The secondary amine hydrogen is likely crucial for hydrogen bonding. |

From such a study, researchers could deduce that the 4-position on the benzyl (B1604629) ring is a key site for modification and that the secondary amine and the carboxylic acid group are essential for activity. These qualitative insights are invaluable for the rational design of new and more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR takes a quantitative approach by building mathematical models that correlate the chemical properties of a series of compounds with their biological activities. wikipedia.orgnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds. nih.gov

In a QSAR study of this compound and its analogs, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP). nih.govnih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to develop a QSAR model. tandfonline.comacs.org For example, a simplified QSAR equation might look like:

log(1/IC50) = c0 + c1(logP) + c2(Hammett_sigma) + c3*(Steric_parameter)

Where log(1/IC50) represents the biological activity, and the coefficients (c0, c1, c2, c3) indicate the contribution of each descriptor to the activity.

A well-validated QSAR model can provide significant design insights. researchgate.net For instance, if the model shows a positive correlation with a descriptor representing hydrophobicity in a specific region of the molecule, it would suggest that increasing the lipophilicity in that area could lead to more potent compounds. nih.govacs.org Similarly, contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, providing a graphical guide for drug design. nih.gov

The ultimate goal of both SAR and QSAR studies is to build a comprehensive understanding of the structural requirements for the desired biological activity, thereby accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold. acs.orgresearchgate.net

Derivatization Strategies for Functional Enhancement and Analytical Applications

Chemical Derivatization for Enhanced Analytical Performance (Excluding basic identification)

For quantitative analysis and characterization in complex matrices, the intrinsic properties of (4-Methyl-benzylamino)-acetic acid may not be optimal for modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization is a powerful strategy used to modify the analyte to improve its chromatographic behavior and, most importantly, its detection sensitivity. dntb.gov.ua This is particularly relevant for compounds that lack a strong native chromophore or fluorophore. mdpi.com

Reductive Amination Protocols for Chromatographic and Spectroscopic Analysis

Reductive amination is a versatile method for modifying the carboxylic acid moiety of this compound. While classically used for synthesizing amines from carbonyl compounds, the reductive amination of carboxylic acids provides a pathway to form stable amide bonds. nih.govscilit.com This one-pot reaction typically involves the condensation of the carboxylic acid with a primary or secondary amine to form an amide, which is then reduced. nih.gov

In an analytical context, the carboxylic acid of this compound can be coupled with a carefully chosen amine that contains a fluorescent or electroactive tag. The resulting derivatized molecule can then be analyzed with much higher sensitivity using fluorescence or electrochemical detectors. The process generally involves activating the carboxylic acid or using a catalyst to facilitate the amidation, followed by reduction with a suitable agent like a silane (B1218182) or borohydride. nih.gov Various catalytic systems have been developed to promote this transformation under mild conditions.

Table 1: Catalytic Systems for Reductive Amination of Carboxylic Acids

| Catalyst System | Reducing Agent | Typical Solvent | Key Features |

| Zinc Acetate | Phenylsilane | Toluene | Effective for forming secondary and tertiary amines. nih.gov |

| TiF₄ | Borane-Ammonia (BH₃-NH₃) | Dichloroethane (DCE) | Applicable to a wide variety of aromatic and aliphatic acids and amines. scilit.com |

| Boric Acid | Sodium Borohydride | Solvent-free | A convenient, solvent-free method for reductive amination. |

| InCl₃ | Triethylsilane (Et₃SiH) | Methanol | Highly chemoselective and tolerates various functional groups. |

Pre-column and Post-column Derivatization for Improved Detection Sensitivity

Pre-column and post-column derivatization are two established strategies in HPLC to enhance the detection of amino acids. mdpi.commq.edu.au Both methods involve reacting the analyte with a reagent that imparts a property, usually fluorescence or strong UV absorbance, that can be easily detected. dntb.gov.ua

Pre-column derivatization involves reacting the sample with the derivatizing agent before it is injected into the HPLC column. researchgate.net This method is often automated, providing consistent reaction times and consuming smaller amounts of reagents. researchgate.net For a secondary amino acid like this compound, a key challenge is the choice of reagent. Many common reagents, such as o-phthalaldehyde (B127526) (OPA) in the presence of a simple thiol, react efficiently with primary amines but not secondary amines. mdpi.comresearchgate.net However, reagents like 9-fluorenylmethyl chloroformate (FMOC) are effective for derivatizing both primary and secondary amino acids, making them suitable for this compound. mq.edu.auresearchgate.net

Post-column derivatization involves reacting the analyte with the reagent after separation on the HPLC column but before it reaches the detector. mdpi.comnih.gov This approach is advantageous because it avoids the potential for creating multiple derivative products from a single analyte, and it separates the analyte from matrix interferences before the reaction. researchgate.net While reagents like fluorescamine (B152294) are less reactive with secondary amino acids, ninhydrin (B49086) is a classic post-column reagent capable of detecting both primary and secondary amino acids, typically through absorbance detection at different wavelengths. mdpi.comnih.gov The post-column technique is considered robust, reproducible, and provides excellent separation relatively free from interferences. researchgate.net

Table 2: Comparison of Derivatization Techniques for HPLC Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Reaction Timing | Before chromatographic separation | After chromatographic separation |

| Reagent Consumption | Generally lower | Generally higher |

| Automation | Easily automated, leading to high reproducibility mq.edu.au | Can be automated, considered rugged and reproducible researchgate.net |

| Chromatography | Derivative separation occurs on the column | Analyte separation occurs on the column |

| Detector Compatibility | Wide range of detectors can be used | Requires specific equipment and rapid reaction rates mdpi.com |

| Interference | Reagent by-products can interfere with analysis | Less interference from sample matrix researchgate.net |

| Suitable Reagents for Secondary Amines | 9-fluorenylmethyl chloroformate (FMOC) researchgate.net | Ninhydrin nih.gov |

Rational Design and Synthesis of Functionally Modified Analogs

Beyond enhancing analytical detection, the structure of this compound serves as a versatile scaffold for the rational design of new molecules with specific biological functions. By modifying the N-benzyl group or using the entire molecule as a building block, analogs can be synthesized to probe biological systems or act as novel therapeutics.

N-Acyl Amino Acid/Neurotransmitter Conjugate Design for Receptor Probing

A promising strategy for designing biological probes involves creating N-acyl amino acid/neurotransmitter (NAAN) conjugates. mdpi.comnih.gov These are amphipathic molecules, typically composed of a fatty acid "tail" and an amino acid or neurotransmitter "headgroup". mdpi.com Endogenous NAANs, such as N-arachidonoyl glycine (B1666218), are recognized as signaling molecules that can modulate the activity of membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels. mdpi.comresearchgate.net

This compound can be conceptually redesigned to fit this paradigm. By replacing the N-benzyl group with a long-chain fatty acyl group (e.g., oleoyl, arachidonoyl), a novel N-acyl amino acid analog is formed. The resulting molecule would feature:

An N-acyl "tail" that provides hydrophobicity, allowing the molecule to interact with lipid membranes and the transmembrane domains of receptors. mdpi.com

A (4-methylphenyl)-glycine "headgroup" that provides specificity and could interact with binding pockets on the receptor surface. nih.gov

These rationally designed probes are valuable tools for exploring new binding sites on receptors and transporters. nih.govacs.org The synthesis typically involves the conjugation of the amino acid with the desired fatty acid or its activated form (e.g., acyl-CoA). mdpi.com Such probes can be used to investigate receptor function, identify new pharmacological targets, and understand how lipid-like molecules modulate protein activity within a biological membrane. mdpi.comnih.gov

Table 3: Conceptual Design of a Receptor Probe from this compound

| Component | Original Moiety | Proposed Modification for Probe Design | Functional Role of Modification |

| Headgroup | This compound | N/A (The core structure is retained or subtly modified) | Provides specificity for receptor interaction. mdpi.com |

| N-Substituent | Benzyl (B1604629) group | Replaced with a long-chain fatty acyl group (e.g., C18, C20) | Acts as a hydrophobic tail to anchor in the cell membrane and interact with transmembrane domains. nih.gov |

| Resulting Structure | N/A | N-Acyl-(4-methylphenyl)-glycine analog | An amphipathic molecule designed to modulate membrane protein function. mdpi.com |

Optimization of Substituent Effects on the Benzyl Moiety for Modulated Biological Activity

The benzyl moiety of this compound is a prime target for chemical modification to tune biological activity. The nature and position of substituents on the phenyl ring can profoundly influence the molecule's steric, electronic, and hydrophobic properties, thereby altering its interaction with biological targets like enzymes or receptors.

Research on analogous structures has demonstrated the power of this approach. For example, in a study of nitroquinoxaline-based molecules, modifying a para-substituted benzyl moiety had a significant impact on DNA binding and superstructure formation. nih.gov A hydrophobic iodo-substituent at the para-position caused maximal disruption of DNA base pairing, an effect that diminished as the substituent became more polar. nih.gov

Similarly, in the design of metalloaminopeptidase inhibitors, the introduction of different substituents on an N-benzyl group at the P1' position directly modulated inhibitory potency. Halogen-substituted benzyl groups (e.g., 4-chloro, 4-bromo) were found to be effective inhibitors of certain alanyl aminopeptidases, while other groups like nitro (NO₂) or carboxyl (COOH) also altered the activity profile, sometimes enhancing selectivity between different enzyme subtypes. These findings underscore a key principle: even small changes to the benzyl ring can be used to rationally optimize the biological activity and selectivity of the parent compound.

Table 4: Examples of Benzyl Substituent Effects on Biological Activity in Analogous Systems

| Substituent (at para-position) | Molecular System | Observed Effect | Reference |

| Iodo (-I) | Nitroquinoxaline | Maximized disruption of DNA base pairing and superstructure formation due to high hydrophobicity. | nih.gov |

| Halogens (-Cl, -Br) | Metalloaminopeptidase Inhibitor | Potent inhibition of porcine and human alanyl aminopeptidases. | |

| Nitro (-NO₂) | Metalloaminopeptidase Inhibitor | Modulated inhibitory activity; most potent inhibitor for barley seeds LAP within its series. | |

| Increasing Polarity | Nitroquinoxaline | Gradually diminished the ability to disrupt DNA structure. | nih.gov |

Design of Peptoid Oligomers with Defined Structural Elements for Biological Applications

This compound is an N-substituted glycine, which is the fundamental monomer unit of a class of peptide mimics known as peptoids . Peptoids are attractive scaffolds for biological applications because their synthesis is straightforward and allows for the incorporation of a vast diversity of side chains, as the side chain is attached to the backbone amide nitrogen rather than the α-carbon. This structural difference also confers resistance to proteolytic degradation.

The 4-methylbenzyl group of the titular compound would serve as the side chain in a peptoid oligomer. The properties of this side chain, along with those of other monomers in the sequence, dictate the oligomer's structure and function. Researchers have developed methods to create stable, well-defined secondary structures in peptoids, such as helices and nanosheets, by carefully selecting monomers with sterically demanding or interactive side chains.

The modular synthesis of peptoids, often performed on a solid support using a submonomer method, allows for the creation of large combinatorial libraries for high-throughput screening or the rational design of specific structures. These designed oligomers have found use in a wide range of biological applications, including:

Therapeutics: Acting as antimicrobial agents or anticancer drugs.

Biomimetic Materials: Mimicking the structure of antifreeze proteins to create agents for cryopreservation.

Molecular Probes: Studying biomolecular interactions and serving as tools for drug and gene delivery.

By incorporating this compound into a peptoid sequence, its specific steric and aromatic properties can be leveraged to build defined three-dimensional structures for targeted biological functions. researchgate.net

Table 5: Peptoid Structural Elements and Their Biological Applications

| Structural Element | Enabling Feature | Potential Application(s) | References |

| Helices | Incorporation of bulky, chiral side chains that restrict backbone rotation. | Mimicking protein secondary structures for therapeutic intervention; receptor binding. | |

| Nanosheets | Self-assembly of peptoid chains with specific side chain patterning. | Molecular sensors, artificial membranes. | |

| Loops and Turns | Strategic placement of specific monomers to induce turns in the backbone. | Scaffolds for presenting functional groups in a defined orientation. | |

| Amphiphilic Oligomers | Sequences containing both hydrophobic (e.g., 4-methylbenzyl) and hydrophilic side chains. | Antimicrobial agents that disrupt bacterial membranes; cryopreservation. |

Conclusion and Future Research Directions

Summary of Academic Contributions to (4-Methyl-benzylamino)-acetic Acid Research

This compound, a specific N-substituted glycine (B1666218), is a documented chemical entity with established basic properties bldpharm.comguidechem.com. Its molecular structure consists of a glycine core functionalized with a 4-methylbenzyl group attached to the nitrogen atom. While the compound is commercially available and its fundamental chemical data are known, dedicated academic research focusing exclusively on its synthesis, characterization, and application is not extensively represented in peer-reviewed literature.

Academic contributions in the broader field of N-substituted glycines, however, provide a framework for understanding the potential research landscape for this specific molecule. Studies on analogous compounds often involve multi-step synthesis, starting from commercially available amines nih.gov. For instance, synthetic routes for related N-alkylbenzylamines have been detailed, involving processes like acetylization and nitration google.com. Characterization of such molecules typically employs a range of spectroscopic and crystallographic methods. For example, research on a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, involved detailed analysis using 1H NMR spectroscopy and single-crystal X-ray diffraction to determine its molecular geometry and intermolecular interactions nsf.gov. The crystal structure analysis of similar sulfonamide derivatives reveals intricate three-dimensional networks formed through various hydrogen bonds nsf.gov.

While direct biological or material science applications of this compound are not widely published, research on structurally similar compounds suggests potential areas of interest. For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which also feature a substituted benzylamine (B48309) moiety, have been investigated for their antimicrobial properties researchgate.net. This suggests that the this compound scaffold could be explored for similar biological activities.

Below is a table summarizing the known properties of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 114479-34-4 guidechem.com |

| Molecular Formula | C₁₀H₁₃NO₂ guidechem.com |

Emerging Research Avenues and Methodological Advancements in N-Substituted Glycines

The class of compounds known as N-substituted glycines, or peptoids, represents a significant and expanding area of scientific inquiry. Initially developed as peptide mimics, peptoids are resistant to proteolytic degradation, a major advantage for their use in biological systems. researchgate.netresearchgate.net Emerging research continues to build on this foundation, branching into novel applications and sophisticated synthetic methodologies.

Emerging Research Avenues:

Drug Discovery: Peptoids are increasingly utilized as scaffolds for drug discovery due to their chemical diversity and biological stability. researchgate.net They are employed in the creation of large combinatorial libraries to screen for lead compounds with high affinity for biological targets. researchgate.netnih.gov A key application is in the modulation of protein-protein interactions, which are central to many disease pathways. researchgate.net

Advanced Materials: The programmability of peptoid sequences allows for the precise design of functional materials. A notable emerging application is in the development of hydrogels, where peptoid crosslinkers can be used to finely tune the mechanical and viscoelastic properties of the gel network. mdpi.com This has implications for tissue engineering, where materials need to accommodate cell infiltration and remodeling. mdpi.com

Biomimetic Structures: Researchers are exploring the ability of N-substituted glycines, particularly those with chiral side chains, to form stable, helical secondary structures similar to peptides. nyu.edu This opens the door to creating novel folded architectures that can serve as scaffolds for functional molecules, mimicking the structural complexity of natural proteins. researchgate.netnyu.edu

Methodological Advancements:

Solid-Phase Synthesis: The field was revolutionized by the development of the submonomer solid-phase synthesis method. semanticscholar.orgexlibrisgroup.com This approach assembles each monomer from two readily available submonomers (a haloacetic acid and a primary amine) directly on the solid support, eliminating the need to pre-synthesize a diverse set of protected N-substituted glycine monomers. semanticscholar.org This method is efficient, easily automated, and allows for the incorporation of a vast array of side chains. nih.govsemanticscholar.org Recent advancements have focused on optimizing this process, including the use of microwave-assisted synthesis to dramatically reduce reaction times. nih.gov

Green Chemistry: A significant methodological advancement is the move towards environmentally benign synthetic procedures. Research has demonstrated the successful synthesis of N-substituted glycine derivatives in water, avoiding the use of toxic organic solvents. nih.govacs.org This aligns with the principles of green chemistry, making the production of these compounds safer and more sustainable.

Expanded Monomer Scope: Efforts are ongoing to increase the chemical diversity of peptoids by developing new monomers. This includes methods to prepare side-chain protected N-substituted glycines from N-alkylated arylsulfonamides, providing access to a wider variety of functional groups for incorporation into peptoid oligomers. nih.gov

Synergistic Integration of Theoretical and Experimental Approaches in Future Studies

The future of research into N-substituted glycines, including specific compounds like this compound, will increasingly rely on the powerful synergy between theoretical and experimental methods. This integrated approach accelerates the discovery process, provides deeper mechanistic insights, and allows for more rational design of novel molecules and materials.

Key Areas of Integration:

Structural and Spectroscopic Analysis: Theoretical calculations, particularly Density Functional Theory (DFT), are becoming standard practice to complement experimental characterization. nih.govacs.org For instance, calculated vibrational frequencies (FREQ-DFT) can be used to assign and interpret experimental FT-IR spectra, providing a more robust analysis of molecular structure. nih.govacs.org Similarly, molecular mechanics calculations have proven invaluable in exploring the conformational properties of peptoids, successfully predicting the formation of stable helical structures that are later confirmed by experimental techniques like circular dichroism. nyu.edu

Predicting Biological Interactions: Molecular docking is a powerful computational tool used to predict how a ligand might bind to a biological macromolecule. In the study of N-substituted glycines, docking simulations are used to investigate potential interactions with targets like DNA and proteins such as human serum albumin (HSA). nih.govacs.org These theoretical predictions help in selecting the most promising candidates for further experimental testing and provide hypotheses about the mode of interaction (e.g., hydrogen bonding, hydrophobic interactions) that can be validated through spectroscopic or biophysical assays. nih.govacs.org

Rational Design of Functional Oligomers: The integration of theoretical modeling allows for the in silico design of peptoid sequences with desired properties. By modeling how different side chains influence backbone conformation and intermolecular interactions, researchers can design peptoids with specific secondary structures or binding affinities before committing to laborious synthesis. researchgate.netnyu.edu This "virtual biomimicry" approach, using known protein structures to predict interactions and guide the design of peptidomimetics, is a promising strategy for discovering novel drug candidates. researchgate.net

The combination of these approaches—synthesizing novel compounds, characterizing them with advanced experimental techniques, and interpreting the results with the aid of sophisticated computational models—creates a feedback loop that drives innovation. Future studies will likely see an even tighter integration, with computational screening guiding experimental efforts and experimental results refining theoretical models for greater predictive accuracy.

Q & A

Q. Which computational methods are most reliable for predicting the biological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) can predict interactions with targets like kinases or GPCRs. ’s focus on triazine-based inhibitors supports using homology modeling for unexplored targets. Validate predictions with site-directed mutagenesis or competitive binding assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.